(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
Description
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS: 1001180-07-9) is a benzodioxane-derived compound with a primary amine group substituted at the 2-position of the dioxane ring and a chlorine atom at the 6-position of the aromatic ring. Its molecular formula is C₉H₁₁Cl₂NO₂, and it has a molecular weight of 244.10 g/mol (or 215.68 g/mol for its free base, depending on the source) . The compound exists in enantiomeric forms, with the (R)-enantiomer explicitly described in stereochemical data .
Structurally, the benzodioxane core provides rigidity and lipophilicity, while the primary amine hydrochloride salt enhances solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of central nervous system (CNS)-targeting agents due to its structural similarity to neurotransmitters like dopamine .
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H |
InChI Key |
DTCBNDOFMQEMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination Techniques
Chlorination at the 6-position is critical for electronic and steric modulation. Industrial-scale methods employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, achieving >90% regioselectivity. Alternative approaches use Friedel-Crafts acylations with chloroacetyl chloride, though this requires rigorous temperature control to avoid polysubstitution.
Optimization of Reaction Conditions
Purification and Analytical Characterization
Crude products are purified via acid-base extraction. For example, the organic layer after amide formation is washed with saturated sodium bicarbonate and water, acidified to pH 2 with 10% HCl, and basified to pH 8–9 for chloroform extraction. Final crystallization from ethanol/water (1:3) yields the hydrochloride salt as a white solid.
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.35–4.20 (m, 2H, OCH₂), 3.90 (dd, J = 11.2 Hz, 1H, CHNH₂), 3.10 (s, 2H, NH₂).
-
HPLC : Purity >99.9% using a C18 column (MeCN:H₂O = 70:30, 1 mL/min).
Industrial-Scale Considerations
Large batches (>1 kg) require flow chemistry adaptations. Continuous hydrogenation reactors with Pd/C cartridges achieve 95% conversion in <2h, reducing catalyst loading by 40% compared to batch processes. Waste streams are minimized via solvent recovery (e.g., dichloromethane distillation) and HCl scrubbing systems .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 is susceptible to nucleophilic substitution under specific conditions. Common reagents and outcomes include:
| Reagent/Condition | Product | Yield/Notes | Source |
|---|---|---|---|
| Methanolic ammonia + Raney Nickel (H₂) | Substitution with -NH₂ group | ~84% yield under hydrogenation | |
| Sodium thiophenoxide (PhSNa) | Formation of thioether derivatives | Requires polar aprotic solvents | |
| Grignard reagents (e.g., RMgX) | Alkylation at the chloro position | Limited by steric hindrance |
Oxidation Reactions
The primary amine group can undergo oxidation:
-
With KMnO₄/H⁺ : Forms a nitroso intermediate, progressing to a ketone or carboxylic acid under harsh conditions.
-
With H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates hydroxylamine derivatives, though yields are moderate (~50%).
Reduction Reactions
Catalytic hydrogenation (Pd/C, H₂) reduces the aromatic dioxin ring partially, producing dihydro derivatives. This is less common due to the stability of the dioxin system.
Nucleophilic Aromatic Substitution
The chloro group’s activation by the electron-deficient dioxin ring facilitates substitution. A study demonstrated that using methanolic ammonia at 60°C for 12 hours with Raney Nickel achieved 84% substitution efficiency. Steric effects from the methanamine group slightly hinder reactivity compared to non-substituted analogs.
Amine Functionalization
The primary amine participates in:
-
Schiff base formation with aldehydes (e.g., benzaldehyde), yielding imines (confirmed by FT-IR at ~1640 cm⁻¹ for C=N stretch).
-
Acylation with acetyl chloride, producing acetamide derivatives in >90% yield.
Comparative Reactivity
Case Study: Coupling Reactions
A 2024 RSC publication detailed the use of this compound in Suzuki-Miyaura cross-coupling:
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
-
Product : Aryl-substituted dioxin derivatives (e.g., 6-phenyl analog).
Scale-Up Challenges
Industrial production faces hurdles in:
-
Purification : Column chromatography is required due to byproducts from incomplete substitution.
-
Catalyst Recycling : Raney Nickel deactivates after 3–4 cycles, increasing costs.
Scientific Research Applications
Synthesis and Production
The synthesis of (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves:
- Chlorination of 2,3-dihydrobenzo[b][1,4]dioxin : Introduction of the chloro group.
- Formation of Hydrochloride Salt : Reaction of the free base with hydrochloric acid.
Industrial production often employs optimized synthetic routes for enhanced yield and purity, utilizing techniques such as continuous flow synthesis to improve efficiency.
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for diverse chemical reactions:
- Oxidation : Can yield various oxides.
- Reduction : Converts the chloro group to different functional groups.
- Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles under controlled conditions.
Biology
In biological research, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with enzymes and receptors allows it to modulate their activity effectively.
Medicine
The compound has shown promise in medicinal chemistry:
- Anticonvulsant Properties : Research indicates that it inhibits voltage-gated sodium channels and modulates calcium channels, contributing to neuroprotective effects. Preclinical studies have demonstrated its efficacy against various seizure models including audiogenic and chemically induced seizures.
| Study Type | Findings |
|---|---|
| Preclinical | Significant anticonvulsant effects in rodent models |
| Mechanism | Inhibition of voltage-gated sodium channels; modulation of calcium channels |
Case Studies
Several studies highlight the biological activity of this compound:
-
Anticonvulsant Activity Study :
- Conducted on rodent models.
- Results showed effective seizure control at doses with a favorable safety margin.
-
Enzyme Interaction Studies :
- Investigated the compound's role as a biochemical probe.
- Demonstrated modulation of enzyme activity through specific interactions with molecular targets.
Mechanism of Action
The mechanism of action of (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzodioxane-based amines , which vary in substituents, stereochemistry, and pharmacological profiles. Below is a detailed comparison with structurally related analogs:
Structural Analogs with Varying Substituents
Chlorinated Derivatives
Biological Activity
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride, with the CAS number 1956321-47-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11Cl2NO2
- Molecular Weight : 236.095 g/mol
- CAS Number : 1956321-47-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that this compound may act as a modulator of neurotransmitter systems and has shown potential in influencing the serotonergic pathways in the brain.
Antidepressant-like Effects
Studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often evaluated using the forced swim test and tail suspension test, where reductions in immobility time are indicative of antidepressant activity.
Neuroprotective Properties
Research has also highlighted the neuroprotective properties of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases. This is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's disease.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry examined a series of benzo[d]oxazole derivatives, including this compound. The results demonstrated that these compounds significantly reduced depressive-like behavior in rodent models compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft.
Study 2: Neuroprotection Against Oxidative Stress
In a separate investigation reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound against oxidative stress-induced damage in cultured neuronal cells. The compound exhibited a dose-dependent reduction in cell death and apoptosis markers when exposed to oxidative agents.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis protocols for (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride?
While direct synthesis steps for this compound are not explicitly detailed in the evidence, analogous methods for structurally similar compounds involve hydrochlorination in dioxane. For example, HCl in dioxane is added to intermediates under controlled stirring, followed by reduced-pressure concentration to isolate the hydrochloride salt . Researchers should adapt protocols by ensuring stoichiometric control of HCl and monitoring reaction completion via TLC or NMR.
Q. What safety precautions are critical when handling this compound?
Based on GHS classifications, the compound poses acute toxicity (oral, Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Required precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Emergency Measures : Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation for ingestion .
Q. How should researchers characterize this compound’s purity and structure?
Key analytical methods include:
- HPLC : For purity assessment (≥98% as per ).
- NMR : ¹H-NMR in DMSO-d₆ to confirm structural integrity (e.g., δ 9.00 ppm for amine protons) .
- Mass Spectrometry : Exact mass determination (e.g., 233.962 Da for related compounds) to validate molecular formula .
Advanced Research Questions
Q. What pharmacological mechanisms are associated with structurally related compounds?
Analogous derivatives, such as sulfamide-containing variants, exhibit anticonvulsant properties by modulating ion channels (e.g., sodium or calcium channels). For example, JNJ-26489112 demonstrates efficacy in seizure models via GABAergic enhancement or glutamate inhibition. Researchers should explore electrophysiological assays (patch-clamp) or in vivo models (e.g., maximal electroshock tests) to elucidate mechanisms .
Q. How does the compound’s stability vary under different storage conditions?
Stability data is limited, but related hydrochloride salts are hygroscopic and degrade under prolonged exposure to light or humidity. Recommendations:
- Storage : Desiccated at -20°C in amber vials.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can researchers resolve discrepancies in toxicity data across sources?
Variations in GHS classifications (e.g., acute toxicity vs. organ toxicity) may arise from differences in sample purity or testing models. Mitigation strategies:
Q. What are the environmental implications of this compound’s use in research?
No ecological data (e.g., biodegradability, bioaccumulation) is available. Researchers should conduct:
Q. What advanced analytical methods can resolve structural ambiguities in derivatives?
For complex derivatives, employ:
- 2D-NMR (HSQC, HMBC) : To assign quaternary carbons and confirm substitution patterns.
- X-ray Crystallography : For absolute configuration determination, particularly in chiral analogs .
Methodological Notes
- Data Gaps : Ecological and chronic toxicity data are absent; prioritize these in collaborative studies.
- Synthesis Optimization : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce waste .
- Interdisciplinary Collaboration : Partner with computational chemists for QSAR modeling to predict biological activity and optimize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
